![molecular formula C19H21N3O3S B5763484 N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide](/img/structure/B5763484.png)
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide, also known as CPI-1189, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases. CPI-1189 belongs to the class of indole sulfonamides and is a potent inhibitor of the enzyme phosphodiesterase (PDE) 4.
Mechanism of Action
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide works by inhibiting the enzyme phosphodiesterase 4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide is its potent inhibitory effect on PDE4, which makes it a promising candidate for the development of new therapies for inflammatory diseases. However, the compound has also been shown to have some limitations, including its low solubility and poor bioavailability.
Future Directions
There are several potential future directions for research on N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as neurological disorders and cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide and to identify potential side effects and safety concerns.
Synthesis Methods
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide can be synthesized using various methods, including the reaction of 5-indolinesulfonamide with pyridine-3-carboxylic acid chloride in the presence of a base. The reaction yields N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide as a white crystalline solid, which can be further purified using recrystallization.
Scientific Research Applications
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including inflammatory bowel disease, chronic obstructive pulmonary disease, and asthma. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the development of new therapies.
properties
IUPAC Name |
N-cyclopentyl-1-(pyridine-3-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(15-4-3-10-20-13-15)22-11-9-14-12-17(7-8-18(14)22)26(24,25)21-16-5-1-2-6-16/h3-4,7-8,10,12-13,16,21H,1-2,5-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYDAMGLHIGJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(pyridine-3-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.